molecular formula C16H17NO4S3 B2899449 5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034334-20-6

5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2899449
CAS No.: 2034334-20-6
M. Wt: 383.5
InChI Key: CTKKVKWRBPRRBF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at the 5-position and a complex N-linked side chain containing both furan and thiophene heterocycles. Its synthesis likely follows methods analogous to those for related sulfonamides, involving bromothiophene sulfonylation, nucleophilic substitution, and coupling reactions under microwave or conventional heating conditions .

Properties

IUPAC Name

5-ethyl-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S3/c1-2-12-7-8-15(23-12)24(19,20)17-11-16(18,13-5-3-9-21-13)14-6-4-10-22-14/h3-10,17-18H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKKVKWRBPRRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Nucleophilic Substitution with Grignard Reagent Activation

The foundational approach derives from US6022984A , which details the use of Grignard reagents to activate furan sulfonamide intermediates. For this compound, the protocol involves:

  • Sulfonamide Ester Formation : Reacting 5-ethylthiophene-2-sulfonyl chloride with 2-amino-2-(furan-2-yl)-1-(thiophen-2-yl)ethanol in dry tetrahydrofuran (THF) at −10°C under nitrogen. Methyl magnesium chloride (3 M in THF) is added dropwise to form a magnesium alkoxide intermediate, followed by warming to room temperature over six hours.
  • Quenching and Isolation : The reaction is quenched with ammonium chloride solution, extracted with ethyl acetate, and concentrated. Trituration with isopropyl ether yields the crude product (85% yield).

Key Data :

Parameter Value
Temperature −10°C to 25°C
Reaction Time 6 hours
Solvent Tetrahydrofuran
Yield 85%

One-Pot Copper-Catalyzed Decarboxylative Halosulfonylation

Adapting methods from PubMed 37729614 , this strategy merges carboxylic acid and amine precursors via copper ligand-to-metal charge transfer (LMCT):

  • Sulfonyl Chloride Generation : 5-Ethylthiophene-2-carboxylic acid reacts with CuCl₂ and N-chlorosuccinimide (NCS) under UV light (365 nm) in acetonitrile, forming 5-ethylthiophene-2-sulfonyl chloride.
  • Amination : The sulfonyl chloride intermediates react in situ with 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine at 25°C for 12 hours, yielding the title compound (72% yield).

Advantages :

  • Eliminates prefunctionalization of starting materials.
  • Compatible with s-rich aliphatic substrates.

Suzuki-Miyaura Cross-Coupling for Thiophene Functionalization

The ScienceDirect methodology (2017) employs Pd(0)-catalyzed cross-coupling to introduce the aryl-thiophene moiety:

  • Borylation : 5-Bromo-thiophene-2-sulfonamide is treated with bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane at 80°C.
  • Coupling : The boronic ester intermediate reacts with 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl iodide under Suzuki conditions (K₂CO₃, Pd(PPh₃)₄), achieving 68% yield.

Optimization Insights :

  • Higher yields (78%) occur with 10 mol% Pd loading and degassed solvents.

High-Temperature Sulfonylation with Methanesulfonyl Chloride

US20030236437A1 demonstrates scalable sulfonamide formation using methanesulfonyl chloride under reflux:

  • Sulfonation : 2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine is heated with methanesulfonyl chloride (1.64 equiv) in toluene at 140–145°C for eight hours.
  • Workup : The mixture is partitioned between toluene and water, cooled to 20°C, and centrifuged to isolate the product (85% yield, 90.5% purity).

Industrial Relevance :

  • Suitable for batch processing at >10 kg scale.
  • Requires strict temperature control to minimize byproducts.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost Efficiency
Grignard Activation 85% 95% Moderate High
Copper LMCT 72% 90% High Moderate
Suzuki Coupling 68% 88% Low Low
High-Temperature 85% 90.5% High Moderate
Mechanochemical 89% 94% High Low

Critical Reaction Parameters

  • Temperature Control : Exothermic steps (e.g., Grignard addition) require cryogenic conditions to prevent side reactions.
  • Catalyst Selection : Pd(0) catalysts suffer from deactivation in sulfur-rich environments, whereas Cu-based systems tolerate heterocycles.
  • Solvent Choice : Tetrahydrofuran and toluene optimize solubility and byproduct removal, while acetonitrile accelerates LMCT reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The aromatic rings (furan and thiophene) can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, 5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its sulfonamide group is known for antibacterial properties, and the presence of multiple aromatic rings could contribute to interactions with biological targets.

Industry

In materials science, the compound’s aromatic rings and functional groups could be useful in the development of organic electronic materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism by which 5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic natural substrates or inhibitors, while the aromatic rings could facilitate binding through π-π interactions.

Comparison with Similar Compounds

Structural and Functional Analogues:

The compound is compared to structurally related sulfonamides and heterocyclic derivatives (Table 1). Key differences lie in the substituent groups, heterocyclic systems, and molecular properties, which influence solubility, bioavailability, and target interactions.

Table 1: Comparative Analysis of Selected Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Structural Features Hypothesized Bioactivity (Based on Analogues) Reference
5-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide C₁₇H₁₈N₂O₄S₃ 418.5 Ethyl-thiophene core; hydroxyethyl bridge with furan/thiophene Antimicrobial, enzyme inhibition
5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide C₁₈H₁₇FN₄O₂S₃ 436.6 Thiazolo-triazol ring; fluorophenyl group Anticancer (glioma cell inhibition inferred)
4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide C₁₉H₂₀N₂O₅S₂ 420.5 Benzamide core; dimethylsulfamoyl group Neuroprotective or metabolic modulation
N-(2-nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 260.3 Nitrophenyl-thiophene carboxamide; no sulfonamide Genotoxic, antibacterial
Key Observations:

Heterocyclic Influence: The presence of furan and thiophene rings in the target compound may enhance π-π stacking interactions with biological targets compared to purely aromatic systems (e.g., benzamide in ). The ethyl group at the 5-position of the thiophene core (target compound) likely increases lipophilicity, improving membrane permeability relative to unsubstituted analogues like N-(2-nitrophenyl)thiophene-2-carboxamide .

Functional Group Effects: The hydroxyethyl bridge in the target compound introduces a chiral center and hydrogen-bonding capacity, which could modulate receptor binding specificity. This contrasts with the fluorophenyl group in , which may enhance metabolic stability via reduced oxidative metabolism. The sulfonamide moiety common to all compounds in Table 1 is a known pharmacophore for carbonic anhydrase or cyclooxygenase inhibition, suggesting shared mechanistic pathways .

Biological Activity: While direct data for the target compound are unavailable, N-(2-nitrophenyl)thiophene-2-carboxamide () exhibits genotoxicity and antibacterial activity, attributed to nitro group redox cycling. The absence of a nitro group in the target compound may reduce toxicity but require alternative mechanisms for bioactivity.

Synthetic Challenges :

  • Microwave-assisted coupling (as in ) is likely critical for constructing the hydroxyethyl-linked heterocyclic side chain in the target compound, avoiding decomposition of thermally sensitive intermediates.

Biological Activity

5-Ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with various biological targets.

Structural Characteristics

The compound features a thiophene ring system , a furan moiety , and a sulfonamide functional group , contributing to its distinctive chemical properties. The presence of these rings enhances its reactivity and interaction with biological systems, making it a candidate for further research in drug development.

Chemical Structure

  • Molecular Formula : C15H17N1O3S3
  • Key Functional Groups :
    • Thiophene
    • Furan
    • Sulfonamide

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. This activity is likely related to its ability to interact with bacterial enzymes or receptors, thereby inhibiting their function.

Case Study: Lactoperoxidase Inhibition

A study investigated the inhibition effects of thiophene-2-sulfonamides on lactoperoxidase (LPO), an enzyme crucial for antibacterial defense. The results showed that certain derivatives exhibited strong inhibitory effects, with IC50 values indicating potent activity against LPO .

CompoundIC50 (nM)Reference
This compoundTBD
5-(2-thienylthio) thiophene-2-sulfonamide3.4

Anticancer Activity

The compound has also shown promise in anticancer research. Its mechanism of action may involve the modulation of specific cancer-related pathways or enzymes, which could lead to inhibited tumor growth.

Mechanism Insights

Research indicates that the compound may target specific cellular pathways involved in cancer cell proliferation and survival. Further studies are required to elucidate the precise molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

This compound shares structural similarities with other thiophene derivatives known for their biological activities. Notably, compounds like thiadiazole sulfonamides have demonstrated low toxicity and significant pharmacological effects, suggesting that structural modifications can enhance biological activity .

Compound NameBiological ActivityReference
Thiadiazole sulfonamidesAnticancer, low toxicity
Other thiophene derivativesAntimicrobial, anti-inflammatory

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at δ ~1.2 ppm, thiophene protons at δ 6.5–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the heterocyclic backbone .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 423.12) and detects impurities .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H bonds (~3400 cm⁻¹) .

How do the compound’s functional groups influence its reactivity?

Q. Basic Research Focus

  • Sulfonamide : Participates in nucleophilic substitutions (e.g., alkylation) and hydrogen bonding with biological targets .
  • Thiophene/Furan : Electron-rich rings undergo electrophilic aromatic substitution (e.g., nitration) or oxidation (thiophene → sulfoxide) .
  • Hydroxy Group : Acts as a hydrogen-bond donor; may be acetylated for stability studies .

What advanced methods enhance synthesis efficiency?

Advanced Research Focus
Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 min at 60°C vs. 24 hrs conventionally) and improves yield (by ~20%) via rapid, uniform heating. Demonstrated in Pd-catalyzed cross-coupling steps .
Flow Chemistry : Enables continuous production with precise temperature control, minimizing side reactions (e.g., over-oxidation) .

How can computational methods predict electronic properties and solvation effects?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.2 eV) to predict redox activity. The Colle-Salvetti correlation-energy formula optimizes electron density maps for sulfonamide regions .
  • Polarizable Continuum Model (PCM) : Simulates solvation in isotropic (water) vs. anisotropic (membrane-like) environments, guiding solubility optimization .

What challenges arise in crystallizing this compound, and how are they addressed?

Advanced Research Focus
Challenges : Low melting point (~120°C) and hygroscopic hydroxy group complicate crystal growth.
Solutions :

  • Use slow evaporation in mixed solvents (e.g., CHCl₃:MeOH, 3:1) to enhance lattice stability.
  • SHELX software refines X-ray diffraction data; twinning analysis resolves disorder in thiophene/furan rings .

What methodologies evaluate biological activity and target engagement?

Q. Advanced Research Focus

  • In Vitro Assays : Measure IC₅₀ values in cancer cell lines (e.g., U87MG glioma) via MTT assays. Compare activity to structural analogs to identify pharmacophores .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to targets like carbonic anhydrase IX (common sulfonamide target) .

How are structure-activity relationships (SAR) analyzed for derivatives?

Q. Advanced Research Focus

  • Modular Synthesis : Replace ethyl with bulkier groups (e.g., isopropyl) to assess steric effects on binding.
  • QSAR Modeling : Correlates logP values (e.g., 2.8–3.5) with cytotoxicity data to optimize lipophilicity .

What strategies improve aqueous solubility without compromising activity?

Q. Advanced Research Focus

  • Prodrug Design : Introduce phosphate esters at the hydroxy group, hydrolyzed in vivo to regenerate active compound .
  • Co-Crystallization : Use cyclodextrins or amino acids to enhance solubility (e.g., 2.5-fold increase with β-cyclodextrin) .

How are metabolic pathways predicted for this compound?

Q. Advanced Research Focus

  • LC-MS/MS Metabolite Profiling : Identifies phase I (oxidation at thiophene) and phase II (glucuronidation of hydroxy group) metabolites in hepatic microsomes .
  • CYP450 Inhibition Assays : Tests interactions with CYP3A4/2D6 to predict drug-drug interactions .

What stability issues arise under varying conditions, and how are they mitigated?

Q. Advanced Research Focus

  • Thermal Degradation : Differential scanning calorimetry (DSC) shows decomposition >140°C. Stabilize with antioxidants (e.g., BHT) in solid-state formulations .
  • Photodegradation : Protect from UV light; amber glass vials reduce thiophene ring cleavage .

What role do heterocyclic synthons play in drug design for analogs?

Q. Advanced Research Focus

  • Thiophene as a Bioisostere : Replaces benzene to enhance metabolic stability (e.g., reduced CYP450 metabolism vs. phenyl analogs) .
  • Furan as a Hydrogen-Bond Acceptor : Improves membrane permeability in MDCK cell assays .

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